molecular formula C11H11F3O2 B8079270 4-(3,4,5-Trifluorophenyl)oxan-4-ol

4-(3,4,5-Trifluorophenyl)oxan-4-ol

Cat. No.: B8079270
M. Wt: 232.20 g/mol
InChI Key: KOPFXXVCVHPRSC-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluorophenyl)oxan-4-ol is a fluorinated oxane derivative characterized by a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring and a 3,4,5-trifluorophenyl substituent. The trifluorophenyl group confers strong electron-withdrawing properties, which may enhance the acidity of the hydroxyl group and influence its reactivity in synthetic applications.

Properties

IUPAC Name

4-(3,4,5-trifluorophenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-8-5-7(6-9(13)10(8)14)11(15)1-3-16-4-2-11/h5-6,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPFXXVCVHPRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=C(C(=C2)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(C2=CC(=C(C(=C2)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,4,5-Trifluorophenyl)oxan-4-ol involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.

    Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(3,4,5-Trifluorophenyl)oxan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(3,4,5-Trifluorophenyl)oxan-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(3,4,5-Trifluorophenyl)oxan-4-ol with structurally or functionally related compounds, focusing on substituents, reactivity, and applications.

Structural and Electronic Comparisons

  • 4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride Structure: Features a 2-trifluoromethylphenyl substituent and a methanamine group on the oxane ring. Key Differences: The 2-trifluoromethyl group is less electron-withdrawing than 3,4,5-trifluorophenyl. Applications: Likely used in drug development due to amine functionality and salt formation.
  • (3R,4R)-4-(Hydroxymethyl)oxan-3-ol

    • Structure : Contains a hydroxymethyl group at the 3-position of the oxane ring.
    • Key Differences : The absence of fluorinated substituents reduces electron-withdrawing effects but increases versatility in polymer and organic synthesis. Stereochemistry (R,R-configuration) enables chiral applications .
    • Applications : Widely used as a building block in asymmetric synthesis and material science.
  • Benzoic Acid 3,4,5-Trifluorophenyl Esters

    • Structure : Esters of benzoic acid with 3,4,5-trifluorophenyl groups and cyclohexyl substituents.
    • Key Differences : The ester group and cyclohexyl core differ from the oxane-alcohol structure, reducing polarity but enhancing thermal stability for liquid crystal applications .
    • Applications : Employed in liquid crystal displays (LCDs) and OLEDs due to mesomorphic properties.

Physical and Chemical Properties

Compound Boiling/Melting Point Solubility Reactivity Highlights
This compound Not reported Moderate in polar solvents Hydroxyl acidity enhanced by trifluorophenyl group
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine HCl Not reported High (aqueous) Amine group supports salt formation and bioactivity
Benzoic Acid 3,4,5-Trifluorophenyl Esters High thermal stability Low polarity Ester hydrolysis resistance due to fluorine

Key Research Findings and Challenges

  • Synthetic Challenges: Introducing three fluorine atoms to the phenyl ring requires precise halogenation steps, increasing synthesis complexity compared to mono- or di-fluorinated analogs .
  • Material Science : Trifluorophenyl groups improve thermal and chemical stability in polymers, but the discontinued status of this compound may reflect cost or scalability issues .

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